2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one
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Overview
Description
2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]butan-1-one is a complex organic compound that features a unique structure combining a phenyl group, a pyrazole ring, and an azabicyclooctane moiety
Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It achieves exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling .
Biochemical Pathways
The JAK family kinase TYK2 is a key regulator of IL-12 and IL-23 signaling pathways, which have been shown to be involved in the pathogenesis of multiple inflammatory and autoimmune diseases . By inhibiting JAK1 and TYK2, this compound can effectively regulate these pathways and alleviate the symptoms of diseases such as rheumatoid arthritis .
Pharmacokinetics
The compound is orally bioavailable . It demonstrates dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . .
Result of Action
The administration of this compound results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . It also exhibits potent cellular activity for JAK1-mediated IL-6 signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]butan-1-one typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the phenyl group to the intermediate product under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1H-pyrazole
- 8-azabicyclo[3.2.1]octane
- 1-phenyl-3-(1H-pyrazol-1-yl)butan-1-one
Uniqueness
2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-19(15-7-4-3-5-8-15)20(24)23-16-9-10-17(23)14-18(13-16)22-12-6-11-21-22/h3-8,11-12,16-19H,2,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQHEGBGVQMQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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